N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C19H15FN2O2 |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H15FN2O2/c20-14-5-6-16-15(10-14)13(11-22-16)7-8-21-19(23)18-9-12-3-1-2-4-17(12)24-18/h1-6,9-11,22H,7-8H2,(H,21,23) |
InChI Key |
DMAHGYWEGMMOQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Fluorination and Indole Cyclization
Trifluoroacetic anhydride (TFAA) is employed to protect the indole nitrogen during fluorination. A solution of 5-fluoroindole in DMF treated with TFAA at 0°C forms the N-trifluoroacetyl intermediate, which undergoes hydrolysis under basic conditions (10% NaOH, reflux) to yield 5-fluoro-1H-indole-3-carboxylic acid. Modifications using LiOtBu in DMF at 100°C under CO₂ atmosphere achieve 94% yield for carboxylation.
Table 1: Optimization of 5-Fluoroindole-3-carboxylic Acid Synthesis
| Reagent System | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|
| TFAA/NaOH (Reflux) | 100°C | 75% | 98.2% |
| LiOtBu/CO₂ (DMF) | 100°C | 94% | 99.1% |
| H₂SO₄/MeOH (Esterification) | Reflux | 83% | 97.5% |
Synthesis of Benzofuran-2-carboxamide
Benzofuran-2-carboxylic acid is prepared via Perkin rearrangement of o-hydroxyacetophenone derivatives. Cyclization of 2-hydroxybenzaldehyde with chloroacetone in acetic anhydride affords benzofuran-2-carbonyl chloride upon treatment with oxalyl chloride. Subsequent amidation with ammonium hydroxide yields the primary carboxamide.
Critical Note: The benzofuran ring’s electron-rich nature demands mild amidation conditions to prevent electrophilic aromatic substitution side reactions.
Amide Coupling Strategies
Coupling of 2-(5-fluoro-1H-indol-3-yl)ethylamine with benzofuran-2-carboxylic acid employs carbodiimide-based reagents. EDCI/HOBt in dichloromethane at 20°C provides moderate yields (50%), while PyBOP/DIPEA in DMF increases efficiency to 72%. Microwave-assisted coupling (100°C, 10 min) reduces reaction time but risks indole decomposition.
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Time | Yield |
|---|---|---|---|
| EDCI/HOBt | CH₂Cl₂ | 12 h | 50% |
| HATU/DIPEA | DMF | 4 h | 65% |
| PyBOP/NMM | DMF | 2 h | 72% |
| DCC/DMAP | THF | 24 h | 58% |
Purification and Characterization
Final purification utilizes preparative HPLC (C18 column, 60% MeCN/H₂O) or silica gel chromatography (EtOAc/hexane gradient). LC-MS analysis confirms molecular ion peaks at m/z 365.1 [M+H]⁺. ¹H NMR (DMSO-d₆) displays characteristic signals: δ 8.21 (s, indole H-2), 7.89 (d, benzofuran H-5), and 3.65 ppm (t, ethyl CH₂).
Scale-Up Considerations and Industrial Adaptations
Kilogram-scale production substitutes EDCI with cost-effective DIC (N,N'-diisopropylcarbodiimide), achieving 68% yield with in-situ urea precipitation. Continuous flow systems reduce reaction time from hours to minutes, enhancing throughput while maintaining >99% purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced carboxamide derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It has been shown to modulate the activity of certain enzymes and receptors, leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .
Comparison with Similar Compounds
5-Bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide (CAS 951996-65-9)
N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide (ABBF)
- Structural Features : Incorporates a methoxyphenyl group on the benzofuran and an azabicyclo[2.2.2]octane moiety instead of the indole-ethyl chain .
- Pharmacological Profile :
- Molecular Weight : ~379.4 g/mol (calculated), lighter than the brominated analog but structurally distinct from the target compound.
2-(2-(5-Fluoro-1H-indol-3-yl)propyl)isoindoline-1,3-dione (215e)
(R)-1-(2-[5-Fluoro-1H-indol-3-yl]ethyl)-4-methoxy-4([phenylsulfinyl]methyl)piperidine (GR159897)
Compound 193 (S)—N-(1-(3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-(5-fluoro-1H-indol-3-yl)acetamide
- Structural Features : A structurally complex acetamide with a pyridine core, sulfonamido group, and fluorophenyl substituents .
- Molecular Weight : ~696.1 g/mol (estimated).
- Key Differences : The acetamide linkage and pyridine system may enhance metabolic stability but reduce CNS penetration compared to the simpler carboxamide scaffold .
Comparative Data Table
Discussion of Structural and Functional Implications
- The absence of bulky groups in the target compound may favor CNS penetration .
- Receptor Specificity : ABBF’s azabicyclo and methoxyphenyl groups confer α7nAChR agonism, absent in the target compound, highlighting the importance of bicyclic systems for nicotinic receptor targeting .
- Linker Modifications : The ethyl linker in the target compound vs. propyl in 215e or acetamide in Compound 193 influences conformational flexibility and interaction with hydrophobic binding pockets .
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of an indole moiety and a benzofuran core. The molecular formula is , with a molecular weight of approximately 329.34 g/mol. The compound's unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The indole and benzofuran moieties facilitate non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of target proteins.
Key Mechanisms:
- Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in certain cell lines, contributing to its cytotoxic effects.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. Notably:
-
Cytotoxicity : The compound exhibited significant cytotoxicity against various cancer cell lines, including K562 (human leukemia) and MOLT-4 cells. The IC50 values indicate effective growth inhibition at low concentrations.
Cell Line IC50 (µM) K562 15 MOLT-4 20 - Mechanism Studies : Flow cytometry analysis revealed that exposure to this compound resulted in increased phosphatidylserine exposure on the cell membrane, a hallmark of early apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study on Apoptotic Mechanisms
A detailed study focused on the apoptotic pathways activated by this compound in K562 cells. Researchers observed that treatment with the compound led to:
- A significant increase in caspase 3 and 7 activities after 48 hours of exposure.
- Enhanced ROS production, which correlated with increased apoptotic cell death.
These findings suggest that the compound may act through mitochondrial pathways, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
